molecular formula C11H14BrN3 B13004454 6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine

6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13004454
M. Wt: 268.15 g/mol
InChI Key: IMTJWMINYWMPFR-UHFFFAOYSA-N
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Description

6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a bromopropyl group, makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2,3-dimethylpyrazolo[1,5-a]pyrimidine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromopropyl group is introduced to the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrimidine core or the bromopropyl group.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[1,5-a]pyrimidine, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new drugs.

    Medicine: Due to its potential biological activities, it is being explored for therapeutic applications. It can be used in the design of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects. The bromopropyl group can also facilitate the compound’s binding to its molecular targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Uniqueness

6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which includes both the bromopropyl and dimethyl groups. This unique structure allows for specific interactions with molecular targets and provides distinct chemical reactivity compared to other pyrazolo[1,5-a]pyrimidine derivatives. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14BrN3

Molecular Weight

268.15 g/mol

IUPAC Name

6-(3-bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H14BrN3/c1-8-9(2)14-15-7-10(4-3-5-12)6-13-11(8)15/h6-7H,3-5H2,1-2H3

InChI Key

IMTJWMINYWMPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CC(=CN2N=C1C)CCCBr

Origin of Product

United States

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